3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-butyl-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-5-6-7-18-12(20)10-11(17(4)14(18)21)16-13-15-8(2)9(3)19(10)13/h5-7H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIJLHZGRVGSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted purine derivative, the introduction of the imidazole ring can be achieved through a series of condensation reactions. Key steps often include:
Alkylation: Introduction of the butyl group through alkylation reactions using butyl halides.
Methylation: Methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Cyclization: Formation of the imidazole ring through intramolecular cyclization, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that have been the focus of several studies:
Anticancer Properties
Research indicates that 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
The compound's ability to inhibit key kinases involved in cell proliferation is a significant factor in its anticancer activity .
Antioxidant Activity
The imidazo[2,1-f]purine derivatives are known for their antioxidant properties. In vitro studies suggest that this compound can scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may have implications for aging and degenerative diseases .
Anti-inflammatory Effects
Preliminary studies have indicated that derivatives of this compound might possess anti-inflammatory properties. The mechanisms involve the modulation of inflammatory cytokines and reduction of inflammatory markers in various models.
Medicinal Chemistry Applications
The unique structure of this compound makes it a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for:
- Drug Development : The compound serves as a lead structure for synthesizing new drugs targeting cancer and inflammatory diseases.
- Pharmacological Studies : Ongoing research focuses on understanding its pharmacokinetics and pharmacodynamics to optimize therapeutic efficacy.
Case Studies
Several case studies illustrate the compound's potential:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against breast cancer cell lines. The results indicated significant cytotoxicity compared to conventional chemotherapeutics, suggesting its potential as an alternative treatment option .
Case Study 2: Antioxidant Mechanism
Research conducted on the antioxidant activity highlighted its role in reducing oxidative stress in neuronal cells. This study suggests that the compound could be beneficial in neuroprotective strategies against diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in purine metabolism, leading to altered cellular processes. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Anticancer PPARγ Agonists
Key Insights :
- CB11’s purine-dione core confers higher specificity for PPARγ compared to thiazolidinediones (e.g., ciglitazone), which exhibit off-target effects on glucose metabolism .
- Unlike CB13 (a pyrido-pyrimidine-dione derivative), CB11 demonstrates superior ROS-mediated cytotoxicity, attributed to its imidazo-purine scaffold .
Serotonin Receptor Modulators for Depression
Key Insights :
- Fluorinated arylpiperazinylalkyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit 5-HT1A/5-HT7 receptor affinity but lack CB11’s PPARγ activity .
- Substituent positioning (e.g., 2-fluorophenyl in AZ-853 vs. 3-CF3-phenyl in AZ-861) alters pharmacokinetics: AZ-861 has higher lipophilicity but weaker blood-brain barrier penetration .
Kinase Inhibitors and Hybrid Molecules
Key Insights :
- ALTA_2’s 7-phenyl substitution enhances kinase selectivity compared to CB11’s 1,6,7-trimethyl groups .
- Xanthine-dopamine hybrids (e.g., 20b) retain the purine-dione core but show divergent activity (MAO-B inhibition vs. PPARγ agonism) .
Structural and Pharmacokinetic Trends
- Substituent Effects :
- Lipophilicity :
- Compounds with longer alkyl chains (e.g., 3-butyl in CB11) exhibit higher logP values, correlating with improved tissue penetration .
Biological Activity
3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₇N₅O₂
- Molecular Weight : 345.447 g/mol
- IUPAC Name : 6-butan-2-yl-2-butyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In an investigation by Li et al., it demonstrated an IC₅₀ value of approximately 7.01 µM against HeLa cells and 14.31 µM against MCF-7 cells .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 7.01 |
| MCF-7 | 14.31 |
| NCI-H460 | 8.55 |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Kinases : It has been shown to inhibit Aurora-A kinase activity with an IC₅₀ value of 0.16 µM .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:
- Experimental Models : In animal models of inflammation, it demonstrated a reduction in pro-inflammatory cytokines and markers . This suggests a potential role in treating inflammatory diseases.
Study on Anticancer Efficacy
A study conducted by Zhang et al. evaluated the efficacy of the compound in a xenograft model of cancer. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics. Toxicological assessments revealed no significant adverse effects at therapeutic doses .
Q & A
Q. What are the optimal synthetic routes for 3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be controlled to maximize yield?
The synthesis of structurally similar purine-dione derivatives typically involves multi-step reactions starting from simpler precursors. Key factors include:
- Temperature control : Elevated temperatures may accelerate reaction rates but risk side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates.
- Reaction time optimization : Prolonged durations can lead to decomposition, while insufficient time reduces conversion.
- Purification : Column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Ultra-performance liquid chromatography (UPLC) : Provides rapid, high-resolution separation for purity assessment.
- NMR spectroscopy : H and C NMR are critical for structural elucidation, particularly for confirming substituent positions and detecting stereoisomers.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguous structural features when single crystals are obtainable .
Q. What are the key considerations in designing a reproducible synthesis protocol for this compound?
- Standardized reaction monitoring : Use TLC or in-situ spectroscopy to track progress.
- By-product minimization : Adjust stoichiometry and employ scavengers for reactive intermediates.
- Batch consistency : Document solvent quality, catalyst lot variability, and atmospheric controls (e.g., inert gas) .
Advanced Research Questions
Q. How can computational modeling tools like COMSOL Multiphysics enhance the study of this compound's physicochemical properties?
- Reaction simulation : Predict thermodynamic and kinetic parameters (e.g., activation energy, reaction pathways).
- Solubility and stability modeling : Use density functional theory (DFT) to assess solvent interactions and degradation pathways.
- AI-driven optimization : Machine learning algorithms can iteratively refine synthetic conditions based on historical data .
Q. What factorial design approaches are recommended to investigate the effects of substituents on the compound's reactivity?
- Full factorial design : Vary substituent positions (e.g., alkyl chain length, methyl groups) and measure outcomes (yield, selectivity).
- Response surface methodology (RSM) : Optimize interdependent variables (temperature, solvent ratio) to identify maxima/minima in reactivity.
- Taguchi methods : Robustly assess parameter interactions while minimizing experimental runs .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-validate NMR findings with IR, Raman, or X-ray data.
- Dynamic NMR experiments : Resolve conformational ambiguities (e.g., rotamers) via variable-temperature studies.
- Computational corroboration : Compare experimental chemical shifts with DFT-predicted values .
Q. What methodological frameworks are effective for analyzing the compound's potential biological activity?
- Structure-activity relationship (SAR) studies : Systematically modify substituents and assay bioactivity (e.g., enzyme inhibition).
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets.
- Metabolite profiling : Use LC-MS/MS to track metabolic stability and degradation products in vitro .
Data Contradiction and Theoretical Analysis
Q. How can theoretical frameworks resolve discrepancies between experimental and computational data?
- Error source identification : Check for approximations in computational models (e.g., solvent effects, basis set limitations).
- Experimental replication : Repeat under controlled conditions to rule out artifacts.
- Hybrid models : Combine quantum mechanics/molecular mechanics (QM/MM) for higher accuracy in predicting properties .
Q. What strategies mitigate challenges in scaling up laboratory-scale synthesis to pilot production?
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman probes) to maintain consistency.
- Flow chemistry : Enhance heat/mass transfer and reduce batch variability.
- Design of experiments (DoE) : Use statistical models to identify critical scale-up parameters (e.g., mixing efficiency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
